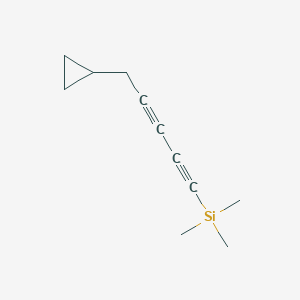
(5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane: is an organosilicon compound with the molecular formula C11H16Si . This compound features a cyclopropyl group attached to a penta-1,3-diynyl chain, which is further bonded to a trimethylsilyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane typically involves the coupling of a cyclopropylacetylene derivative with a trimethylsilyl-protected diynyl compound. The reaction is often catalyzed by transition metals such as palladium or copper under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organosilicon compounds.
- Employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology:
- Potential applications in the development of silicon-based biomolecules for medical research.
Medicine:
- Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry:
- Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the cyclopropyl and diynyl groups. These reactive sites allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
- (5-Phenylpenta-1,3-diyn-1-yl)(trimethyl)silane
- (5-Methylpenta-1,3-diyn-1-yl)(trimethyl)silane
Comparison:
- (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to phenyl or methyl-substituted analogs.
- The cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
909716-37-6 |
|---|---|
Molekularformel |
C11H16Si |
Molekulargewicht |
176.33 g/mol |
IUPAC-Name |
5-cyclopropylpenta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)10-6-4-5-7-11-8-9-11/h11H,7-9H2,1-3H3 |
InChI-Schlüssel |
CTVYCNMWVDVQNX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC#CCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


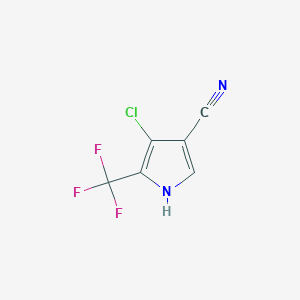
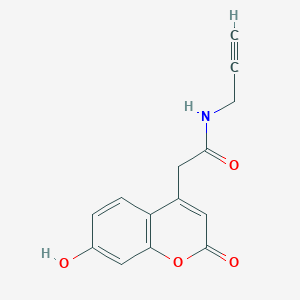
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
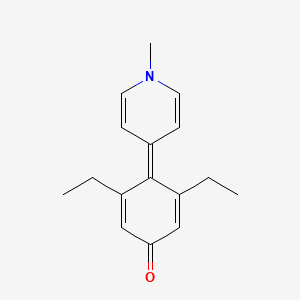
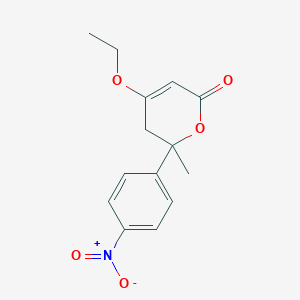
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
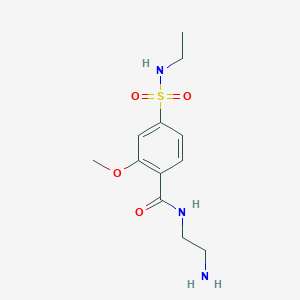
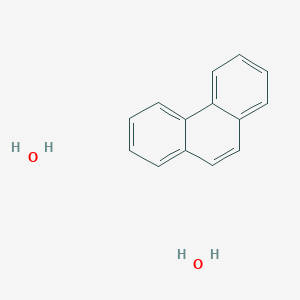
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)

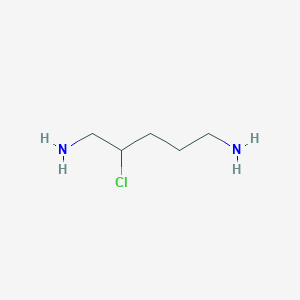
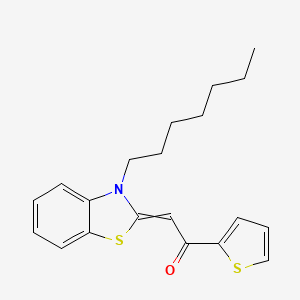
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
